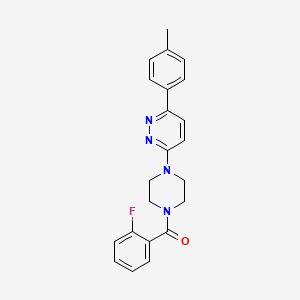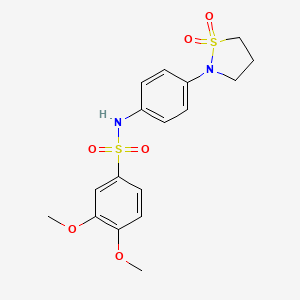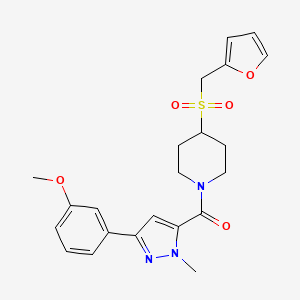![molecular formula C17H13FN2O2 B2737156 4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031977-33-9](/img/structure/B2737156.png)
4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorophenyl group attached to an amino group, which is further connected to a quinoline ring system. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, the compound is used in the development of new materials, such as dyes and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinoline: A basic structure similar to 4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid but lacks the fluorophenyl and carboxylic acid groups.
Chloroquine: An antimalarial drug with a quinoline core, but with different substituents that confer its specific biological activity.
Quinoline N-oxides: Oxidized derivatives of quinoline that share some structural similarities but have different chemical properties.
Uniqueness
This compound is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability. The carboxylic acid group also provides additional sites for chemical modification, making it a versatile compound for various applications.
属性
IUPAC Name |
4-(3-fluoroanilino)-6-methylquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-5-6-14-13(7-10)15(9-16(20-14)17(21)22)19-12-4-2-3-11(18)8-12/h2-9H,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQAEDQJXAMVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737075.png)
![4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid](/img/structure/B2737077.png)
![3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine](/img/structure/B2737078.png)


![Ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2737084.png)

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2737087.png)
![1-[2-(azepan-1-yl)-2-oxoethyl]-6,7-dimethoxy-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2737088.png)


![5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2737094.png)
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide](/img/structure/B2737095.png)
